



# Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-EC5026 |           |
| Cat. No.:            | B10819636    | Get Quote |

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical studies have demonstrated its efficacy in a variety of pain models, suggesting a promising therapeutic potential with a favorable safety profile, notably lacking the adverse effects associated with opioid analgesics.[4]

## **Mechanism of Action**

(Rac)-EC5026 exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, **(Rac)-EC5026** prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism of action is distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular response to endoplasmic reticulum (ER) stress away from inflammation and towards cell survival and homeostasis.



## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **(Rac)-EC5026**.

| Parameter      | Species           | Value          | Reference |
|----------------|-------------------|----------------|-----------|
| sEH Inhibition | Human             | IC50 < 0.05 nM |           |
| -              | Picomolar binding |                | _         |

| Parameter                                | Species | Route     | Value                 | Reference |
|------------------------------------------|---------|-----------|-----------------------|-----------|
| Oral<br>Bioavailability                  | Rat     | Oral      | 96%                   |           |
| Dog                                      | Oral    | 59-75%    |                       |           |
| Time to Peak Plasma Concentration (Tmax) | Rat     | Oral      | 2-3 hours             |           |
| Dog                                      | Oral    | 2-3 hours |                       | _         |
| Excretion (168h post-dose)               | Rat     | Oral      | 96.5% (urine & feces) |           |



| Study Type                                               | Species    | Key Findings                                                                                                                                                           | Reference    |
|----------------------------------------------------------|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chronic Constriction<br>Injury (Neuropathic<br>Pain)     | Rat        | Superior to pregabalin<br>at 10-20 fold lower<br>doses. An effective<br>oral dose was 3<br>mg/kg.                                                                      |              |
| Chemotherapy-<br>Induced Peripheral<br>Neuropathy (CIPN) | Rat        | Dose-dependently relieved docetaxel-induced painful neuropathy. Chronic administration (1 mg/kg/day in drinking water) blocked tactile allodynia and cold sensitivity. |              |
| Morphine Withdrawal                                      | Rat        | An oral dose of 3<br>mg/kg relieved opioid<br>withdrawal pain.                                                                                                         | <del>-</del> |
| Naturally Occurring<br>Pain                              | Dog, Horse | Efficacious in treating osteoarthritic pain (dogs) and laminitis (horses).                                                                                             | _            |



| Parameter                           | System                       | Result                                                                                                               | Reference    |
|-------------------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| Cytochrome P450<br>(CYP) Inhibition | Human In Vitro               | No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2C19, CYP2D6, or CYP3A4 at the limit of solubility. |              |
| Transporter Inhibition              | Human In Vitro               | Inhibited BCRP (IC50 = 1.4 $\mu$ M), OATP1B3 (IC50 = 5.8 $\mu$ M), and OAT3 (IC50 = 9.1 $\mu$ M).                    | <del>-</del> |
| Transporter Substrate               | Human In Vitro               | Likely a substrate of P-glycoprotein (P-gp) and BCRP.                                                                |              |
| In Vitro Metabolism                 | Multi-species<br>Hepatocytes | Formation of seven putative metabolites, primarily through CYP450-mediated pathways.                                 | _            |
|                                     |                              |                                                                                                                      |              |
| Study Type                          | Species                      | NOAEL (No<br>Observed Adverse<br>Effect Level)                                                                       | Reference    |
| 28-Day Repeat-Dose                  | Rat                          | 5 mg/kg/day (oral)                                                                                                   |              |

# **Experimental Protocols**In Vivo Efficacy Models

**GLP Toxicity** 

Rat

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

• Species: Male Sprague-Dawley rats.

5 mg/kg/day (oral)



- Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a chronic nerve compression injury, leading to neuropathic pain symptoms.
- Treatment: (Rac)-EC5026 is administered orally.
- Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured
  using von Frey filaments. The force required to elicit a paw withdrawal response is recorded.
  Efficacy is often quantified as the area under the curve (AUC) of the pain response over a
  specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

- Species: Male Sprague-Dawley rats.
- Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly for three weeks), is administered to induce peripheral neuropathy.
- Treatment: (Rac)-EC5026 can be administered acutely via oral gavage or chronically, for example, in the drinking water (e.g., 1 mg/kg/day).
- Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for mechanical allodynia and the cold plate test for cold sensitivity.

#### Morphine Withdrawal Model

- Species: Male Sprague-Dawley rats.
- Induction: Rats are made dependent on morphine through repeated subcutaneous injections (e.g., 10 mg/kg, twice daily for 10 days).
- Treatment: Following the cessation of morphine administration, (Rac)-EC5026 is given orally
  during the withdrawal period (e.g., 18 hours after the last morphine dose).
- Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are measured using the von Frey assay.

### **In Vitro Assays**



#### sEH Enzymatic Assay

- Objective: To determine the inhibitory potency (IC50) of (Rac)-EC5026 against the sEH enzyme.
- Methodology: A typical assay involves incubating the recombinant sEH enzyme with a
  fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in
  fluorescence. The ability of (Rac)-EC5026 to inhibit this reaction is measured by a reduction
  in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to
  reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays

- Objective: To assess the potential for drug-drug interactions.
- Methodology: These assays are typically conducted using human liver microsomes or recombinant human CYP enzymes and specific substrates. The effect of (Rac)-EC5026 on the metabolism of these substrates is measured. For transporter studies, cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if (Rac)-EC5026 is a substrate or inhibitor of these transporters.

## **Visualizations**



Click to download full resolution via product page



### Mechanism of Action of (Rac)-EC5026.





Click to download full resolution via product page

Preclinical Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. Human Health - EicOsis [eicosis.com]



- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative PMC [pmc.ncbi.nlm.nih.gov]
- 3. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819636#preclinical-data-on-rac-ec5026]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com